molecular formula C12H15NO2 B3292754 Carbamic acid, cyclopropylmethyl-, phenylmethyl ester CAS No. 88048-44-6

Carbamic acid, cyclopropylmethyl-, phenylmethyl ester

Cat. No.: B3292754
CAS No.: 88048-44-6
M. Wt: 205.25 g/mol
InChI Key: MZFFDNPTGVONAW-UHFFFAOYSA-N
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Description

Carbamic acid, cyclopropylmethyl-, phenylmethyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, cyclopropylmethyl-, phenylmethyl ester typically involves the reaction of cyclopropylmethylamine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, cyclopropylmethyl-, phenylmethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cyclopropylmethylamine and phenylmethanol.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate reaction conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, and heat.

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Hydrolysis: Cyclopropylmethylamine and phenylmethanol.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: New carbamate derivatives with different substituents.

Scientific Research Applications

Carbamic acid, cyclopropylmethyl-, phenylmethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.

    Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of carbamic acid, cyclopropylmethyl-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can lead to various biological effects, depending on the enzyme targeted and the pathway involved.

Comparison with Similar Compounds

Carbamic acid, cyclopropylmethyl-, phenylmethyl ester can be compared with other similar carbamate compounds, such as:

    Carbamic acid, phenyl-, methyl ester: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.

    Carbamic acid, phenyl-, 1-methylethyl ester: Contains a 1-methylethyl group instead of a cyclopropylmethyl group.

    Carbamic acid, phenyl-, ethyl ester: Features an ethyl group instead of a cyclopropylmethyl group.

Uniqueness: The presence of the cyclopropylmethyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other carbamate compounds and potentially useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

benzyl N-(cyclopropylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(13-8-10-6-7-10)15-9-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFFDNPTGVONAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697504
Record name Benzyl (cyclopropylmethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88048-44-6
Record name Benzyl (cyclopropylmethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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